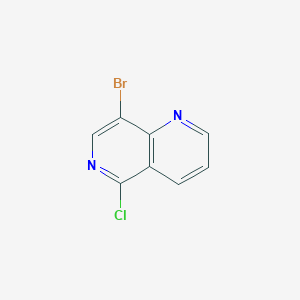

8-Bromo-5-chloro-1,6-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJYLYMBZVFAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2Cl)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582253 | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909649-12-3 | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-5-chloro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-chloro-1,6-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the 1,6-naphthyridine core offers multiple points for synthetic modification, allowing for the construction of diverse molecular architectures. The 1,6-naphthyridine scaffold itself is a recognized "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like melting point and solubility are not widely reported in the literature.

| Property | Value | Source |

| CAS Number | 909649-12-3 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not experimentally reported. Predicted to be in the range of 150-200 °C. | Prediction |

| Boiling Point | 343.5 ± 37.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and sparingly soluble in alcohols. Insoluble in water. | Inferred from similar compounds |

| Flash Point | 161.5 ± 26.5 °C (Predicted) | [4] |

| XLogP3 | 2.08 (Predicted) | [4] |

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

-

Expected Chemical Shifts (δ, ppm): 7.5 - 9.0 ppm

-

Expected Multiplicities: Doublets and triplets, with coupling constants characteristic of aromatic protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display eight signals corresponding to the carbon atoms of the naphthyridine ring. The carbons attached to the halogens and those in proximity to the nitrogen atoms will exhibit distinct chemical shifts.

-

Expected Chemical Shifts (δ, ppm): 120 - 160 ppm

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Expected Molecular Ion (M⁺): m/z 242, 244, 246 in a ratio reflecting the natural abundance of bromine and chlorine isotopes.

-

Fragmentation: Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the naphthyridine ring.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching vibrations within the heterocyclic system.

-

Expected Absorption Bands (cm⁻¹):

-

3100-3000 (Aromatic C-H stretch)

-

1600-1450 (Aromatic C=C and C=N stretch)

-

Below 1000 (C-Cl and C-Br stretch)

-

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be devised from commercially available precursors, primarily through the halogenation of a 1,6-naphthyridinone intermediate.[1]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

-

To a stirred solution of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 eq), add a catalytic amount of dimethylformamide (DMF, 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Chemical Reactivity and Synthetic Applications

The presence of two distinct halogen atoms at positions 5 and 8 of the 1,6-naphthyridine core makes this molecule a highly valuable substrate for selective functionalization through cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds allows for sequential and site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 8-position.

Caption: Selective functionalization via cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 8-position.

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the 8-aryl-5-chloro-1,6-naphthyridine derivative.[7][8]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective amination at the 8-position.

-

In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the 8-amino-5-chloro-1,6-naphthyridine.[9][10]

Applications in Medicinal Chemistry

The 1,6-naphthyridine scaffold is a key component in a variety of biologically active molecules. The ability to introduce diverse substituents at the 5- and 8-positions of this compound makes it a valuable starting material for the synthesis of compound libraries for drug discovery.

Caption: Workflow for drug discovery applications.

Derivatives of 1,6-naphthyridine have been investigated as:

-

Kinase inhibitors: Targeting various kinases involved in cancer and inflammatory diseases.

-

Antiviral agents: Showing activity against viruses such as HIV.

-

Central nervous system (CNS) agents: Modulating receptors and enzymes in the brain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Toxicity: While specific toxicity data for this compound is not available, halogenated aromatic compounds should be handled with care as some have been shown to have toxic or carcinogenic properties.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its di-halogenated structure allows for selective and sequential functionalization, providing access to a wide array of novel 1,6-naphthyridine derivatives. While a lack of extensive experimental data on the specific physicochemical and spectral properties of this compound necessitates some reliance on prediction and analogy, the well-established reactivity of the 1,6-naphthyridine core provides a solid foundation for its application in the synthesis of complex molecules with potential therapeutic applications. As research in this area continues, the utility of this compound as a key building block is expected to grow.

References

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 12, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 12, 2026, from [Link]

-

8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 6-CMR-8 Assignment of Carbon-13 NMR Signals. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 12, 2026, from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 12, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 909649-12-3 | JLB64912 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 8-Bromo-5-chloro-1,6-naphthyridine (CAS No. 909649-12-3), a dihalogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of properties to explore the strategic value of this molecule, focusing on its synthesis, characterization, and, most critically, the nuanced reactivity that makes it a powerful tool for constructing complex molecular architectures. The principles discussed herein are grounded in established organometallic and heterocyclic chemistry, providing a framework for its rational application in discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a bicyclic aromatic compound containing two nitrogen atoms within its fused pyridine rings. The strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 5-position—is the cornerstone of its synthetic utility. This arrangement allows for selective, sequential functionalization, a highly desirable attribute for building molecular libraries and performing structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 909649-12-3 |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | 127-128 °C |

| Boiling Point (Predicted) | 343.5 ± 37.0 °C at 760 mmHg |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ |

| InChI Key | LAJYLYMBZVFAEY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=CN=C2Cl)Br)N=C1 |

Synthesis and Characterization

Synthetic Pathway

The most direct and referenced method for the synthesis of this compound involves the chlorination of a lactam precursor, 8-Bromo-1,6-naphthyridin-5(6H)-one.[4] This transformation is a standard method for converting hydroxylated pyridinone systems into their corresponding chloro-derivatives, thereby activating the position for nucleophilic substitution or cross-coupling reactions.

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure described for the chlorination of related naphthyridinones.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq). The reaction should be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 24-28 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot with ice water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Workup: After completion, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base such as sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure. Researchers synthesizing this compound should perform full characterization to confirm its identity.

-

¹H NMR: The spectrum is expected to show four distinct aromatic proton signals, likely in the range of 7.5-9.0 ppm. The coupling patterns (doublets, triplets, or doublet of doublets) will be consistent with the substitution on the two pyridine rings.

-

¹³C NMR: The spectrum should display eight signals for the aromatic carbons. The carbons directly attached to the halogens (C5 and C8) and the nitrogens will have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The exact mass is calculated to be 241.924637.[3]

Reactivity and Mechanistic Insights: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The regiochemical outcome of these reactions is not always straightforward and is governed by a subtle interplay of electronic effects, bond strengths, and the specifics of the catalytic system.

The Fundamental Principles of Regioselectivity

-

Carbon-Halogen Bond Strength: In general, the C-Br bond is weaker than the C-Cl bond. This suggests that oxidative addition of a Pd(0) catalyst, the first and often rate-determining step in cross-coupling cycles, should preferentially occur at the C-Br bond at position 8.

-

Electronic Effects: The nitrogen atoms in the naphthyridine ring are electron-withdrawing, creating electrophilic carbon centers. The carbon atoms alpha (α) to the nitrogen atoms (like C5 and C7) are generally more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition. In this specific 1,6-naphthyridine, the C5 position is alpha to the N6 nitrogen.

-

Ligand Effects: The choice of phosphine ligand on the palladium catalyst can dramatically influence the regioselectivity. Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, favoring reaction at one site over another. For instance, in some dihalo-quinoline systems, Pd(PPh₃)₄ and Pd(dppf)Cl₂ can lead to different selectivity outcomes.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the primary challenge and opportunity is to control which halogen reacts.

Caption: Regioselective Suzuki-Miyaura coupling possibilities.

Causality in Action: While the weaker C-Br bond suggests initial reactivity at the C8 position, the electronic activation at the C5 position (alpha to N6) cannot be ignored. The choice of catalyst and ligand becomes paramount.

-

For C8-Selective Coupling (at Bromine): A less sterically demanding catalyst system, such as Pd(PPh₃)₄, often favors reaction at the more labile C-Br bond. Milder reaction conditions (lower temperatures) would also likely favor selective reaction at the weaker bond.

-

For C5-Selective Coupling (at Chlorine): Overcoming the stronger C-Cl bond requires a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at the more sterically accessible and electronically activated C5 position.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ for C8 selectivity, or a Pd(OAc)₂/SPhos combination for potential C5 selectivity, 2–5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, toluene).

-

Reaction: Heat the mixture to 80–110 °C and monitor progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[2] The same principles of regioselectivity apply, with the added complexity that the amine nucleophile itself can interact with the catalyst.

Causality in Action: The selection of the base is critical in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The choice between reacting at the C8-Br or C5-Cl position will again depend heavily on the ligand. For dihalo-heterocycles, selective amination at a C-Br bond in the presence of a C-Cl bond is often achievable with careful selection of a catalyst system that is active enough for the C-Br bond but not for the more robust C-Cl bond under the chosen conditions.[7]

Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or a biarylphosphine like XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq).

-

Reagent Addition: Add the desired amine (1.1-1.3 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat to 80–120 °C. Monitor the reaction's progress.

-

Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. Its ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an excellent core for designing enzyme inhibitors. Specifically, substituted naphthyridines have shown significant promise as kinase inhibitors .[8]

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.[9][10]

This compound serves as an ideal starting point for the synthesis of kinase inhibitors. A common strategy involves:

-

Initial Coupling: A Suzuki or Buchwald-Hartwig reaction at one of the halogenated positions to install a key pharmacophore that binds in one region of the kinase active site.

-

Second Coupling: A subsequent reaction at the remaining halogenated position to introduce another functional group that can occupy a different pocket or improve physicochemical properties like solubility or oral bioavailability.

For example, the 1,6-naphthyridine core has been explored for the development of inhibitors for Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases.[8] The ability to selectively and sequentially functionalize the 5- and 8-positions of the core scaffold using the chemistry described above is precisely what enables the rapid exploration of SAR needed for such a program.

Caption: Workflow for generating molecular diversity for drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for strategic, multi-step synthesis. Its value is derived from the differential reactivity of its two halogen substituents, which, when coupled with a deep understanding of modern cross-coupling catalysis, allows for the controlled and regioselective construction of complex, biologically relevant molecules. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for researchers to confidently incorporate this versatile scaffold into their discovery programs, paving the way for the development of next-generation therapeutics.

References

- Showalter, H. D. Hollis. Journal of Heterocyclic Chemistry, 2006, vol. 43, #5, p. 1311-1317. [Source: ChemicalBook, https://www.chemicalbook.com/ProductSynthesisManagement/2_909649-12-3_EN.htm]

-

PubChem. 8-Bromo-1,6-naphthyridine. [Link]

-

PubChemLite. This compound. [Link]

-

Abood, N. A. et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 2008. [Link]

-

ACS Medicinal Chemistry Letters. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

-

PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

-

National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

MDPI. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. [Link]

-

PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

National Institutes of Health. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

ACS Publications. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. [Link]

-

PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

-

ACS Publications. A novel naphthyridinone synthesis via enamine cyclization. [Link]

-

ACS Publications. Selective Cyclooxygenase-2 Inhibitors: Heteroaryl Modified 1,2-Diarylimidazoles Are Potent, Orally Active Antiinflammatory Agents. [Link]

Sources

- 1. This compound | 909649-12-3 | JLB64912 [biosynth.com]

- 2. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors [mdpi.com]

- 10. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 8-Bromo-5-chloro-1,6-naphthyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-chloro-1,6-naphthyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The 1,6-naphthyridine scaffold is a recognized "privileged structure" in drug discovery, known for its versatile biological activities. This document details the physicochemical properties, plausible synthetic routes, and analytical characterization methods for the title compound. While specific experimental data for this particular derivative is not widely published, this guide extrapolates from established methodologies for analogous structures to provide a robust framework for its synthesis and analysis. The potential applications in drug development are also discussed, highlighting the importance of this molecular scaffold.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers, with the 1,6-naphthyridine scaffold being a prominent member explored in medicinal chemistry.[] This core structure is a versatile ligand for various biological receptors, and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antiasthmatic properties.[2][3] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making this compound a compound of interest for further investigation and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂ | [4][5][6] |

| Molecular Weight | 243.5 g/mol | [4][5][6] |

| CAS Number | 909649-12-3 | [4][5] |

| Appearance | Powder (predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Boiling Point | 343.5 ± 37.0 °C at 760 mmHg | [4] |

| Flash Point | 161.5 ± 26.5 °C | [4] |

| InChI Key | LAJYLYMBZVFAEY-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the chlorination of N-heterocyclic ketones.

Step 1: Chlorination of 8-Bromo-1,6-naphthyridin-5(6H)-one

-

To a solution of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) (used in excess as both reagent and solvent) or an inert high-boiling solvent like toluene, is added the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride, SOCl₂).

-

The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until a pH of 7-8 is achieved.

-

The aqueous layer is extracted with a suitable organic solvent, for example, dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the naphthyridine ring system. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the nitrogen atoms and the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 243.5 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Chromatographic Purity

The purity of the compound would be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.

Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a key component in a number of biologically active molecules. The introduction of bromo and chloro substituents at the 8 and 5 positions, respectively, offers several advantages for drug development:

-

Modulation of Potency and Selectivity: The halogens can form halogen bonds with biological targets, potentially enhancing binding affinity and selectivity.

-

Improved Pharmacokinetic Properties: The lipophilicity introduced by the halogens can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

-

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the compound's half-life in the body.

Given the diverse biological activities of the 1,6-naphthyridine core, this compound represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases.

Safety and Handling

Based on the available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2][4]

Conclusion

This technical guide has provided a detailed overview of this compound, a compound with significant potential in the field of medicinal chemistry. While specific experimental data for this molecule remains to be published, this guide offers a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The continued exploration of substituted 1,6-naphthyridines is a promising avenue for the discovery of novel therapeutics.

References

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

MOLBASE. Methyl 2-methylnicotinate|65719-09-7. [Link]

-

MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

-

PubChem. 8-Bromo-1,6-naphthyridine. [Link]

-

ResearchGate. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. [Link]

-

PMC. Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. [Link]

-

MDPI. Synthesis of Novel Benzo[b][][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

-

PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

Sources

- 2. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 909649-12-3|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-5-chloro-1,6-naphthyridine

Preamble: The Imperative for Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise structural characterization of novel chemical entities is not merely a procedural formality but the bedrock of all subsequent research. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable lead candidates. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies and logical framework required to elucidate and unequivocally confirm the structure of a complex heterocyclic compound: 8-bromo-5-chloro-1,6-naphthyridine.

Molecular Blueprint: Initial Assessment and Hypothesis

Before embarking on detailed spectroscopic analysis, a foundational understanding of the target molecule is crucial.

-

Molecular Formula: C₈H₄BrClN₂[2]

-

Molecular Weight: 243.49 g/mol [2]

-

Core Structure: Aromatic, bicyclic heteroaromatic (naphthyridine)

The 1,6-naphthyridine core is a diazanaphthalene, a class of compounds with significant interest in medicinal chemistry.[3] The presence of four protons on this substituted core suggests a sparse but information-rich proton NMR spectrum. The two different halogen atoms, bromine and chlorine, will provide characteristic isotopic patterns in mass spectrometry, serving as an initial point of verification.

Below is a diagram illustrating the hypothesized structure and the standard numbering convention for the 1,6-naphthyridine ring system, which will be used throughout this guide.

Caption: Hypothesized structure of this compound with IUPAC numbering.

Part 1: Mass Spectrometry – The First Line of Evidence

Causality of Choice: High-resolution mass spectrometry (HRMS) is the initial and most direct method to confirm the elemental composition of the synthesized molecule. The presence of both chlorine and bromine, with their distinct isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), creates a highly characteristic isotopic cluster for the molecular ion, which serves as a robust validation of the compound's identity.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles due to their ability to be protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Data Presentation: Predicted vs. Observed Isotopic Pattern

| Ion Species | Calculated m/z | Observed m/z | Abundance (%) |

| [C₈H₄⁷⁹Br³⁵ClN₂ + H]⁺ | 242.9397 | 242.9395 | 100.0 |

| [C₈H₄⁸¹Br³⁵ClN₂ + H]⁺ | 244.9377 | 244.9375 | 97.3 |

| [C₈H₄⁷⁹Br³⁷ClN₂ + H]⁺ | 244.9368 | (overlapped) | 32.5 |

| [C₈H₄⁸¹Br³⁷ClN₂ + H]⁺ | 246.9347 | 246.9346 | 31.6 |

Interpretation and Trustworthiness: The observed HRMS data provides compelling evidence for the elemental composition C₈H₄BrClN₂. The excellent correlation between the calculated and observed masses (< 2 ppm error) confirms the molecular formula. The unique isotopic cluster, with peaks at M+H, (M+2)+H, and (M+4)+H, and their relative abundances, is a hallmark of a molecule containing one bromine and one chlorine atom, thereby validating the presence of these halogens. The combined (M+2)+H peak arises from both [C₈H₄⁸¹Br³⁵ClN₂ + H]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂ + H]⁺, leading to a more intense signal at this position compared to the (M+4)+H peak. This pattern is a self-validating system for the presence of these specific halogens.

Part 2: NMR Spectroscopy – Mapping the Connectivity

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments to be Performed:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Presentation: ¹H and ¹³C NMR Spectral Data (Hypothetical)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 9.25 | d | 4.5 | 152.1 |

| 3 | 7.60 | dd | 8.5, 4.5 | 122.5 |

| 4 | 8.40 | d | 8.5 | 138.0 |

| 4a | - | - | - | 125.0 |

| 5 | - | - | - | 145.0 |

| 7 | 8.90 | s | - | 148.5 |

| 8 | - | - | - | 118.0 |

| 8a | - | - | - | 142.0 |

Step-by-Step Structure Elucidation using NMR Data

The elucidation process is a logical puzzle, where each piece of spectroscopic data provides a clue to the final structure.

Caption: Logical workflow for NMR-based structure elucidation.

-

¹H NMR Analysis: The proton spectrum reveals four signals in the aromatic region, consistent with the four protons on the substituted naphthyridine core. The downfield chemical shifts are expected due to the electron-withdrawing nature of the aromatic rings and the nitrogen atoms. We observe a doublet (H2), a doublet of doublets (H3), a doublet (H4), and a singlet (H7). This pattern suggests an AMX spin system (H2, H3, H4) on one ring and an isolated proton (H7) on the other.

-

¹H-¹H COSY Analysis: The COSY spectrum confirms the connectivity of the AMX spin system. A cross-peak between the signals at δ 7.60 (H3) and δ 9.25 (H2) and another between δ 7.60 (H3) and δ 8.40 (H4) would be observed. The absence of any correlation to the singlet at δ 8.90 confirms that H7 is isolated, consistent with its position between a nitrogen atom and a bromine-substituted carbon.

-

¹H-¹³C HSQC Analysis: This experiment directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons C2, C3, C4, and C7 as listed in the table above. The remaining four signals in the ¹³C spectrum must therefore belong to the quaternary carbons (C4a, C5, C8, C8a).

-

¹H-¹³C HMBC Analysis: This is the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would be:

-

H2 (δ 9.25) to C4 (δ 138.0) and C8a (δ 142.0) , confirming the connectivity around the N1 nitrogen.

-

H4 (δ 8.40) to C2 (δ 152.1) and C4a (δ 125.0) , further defining the pyridine ring containing the AMX system.

-

H7 (δ 8.90) to C5 (δ 145.0) and C8a (δ 142.0) . This is a crucial correlation, as it links the isolated proton H7 to the chloro-substituted carbon (C5) and the bridgehead carbon (C8a), confirming the position of the chloro and bromo substituents.

-

The collective NMR data provides a self-consistent and robust assignment of the entire molecular structure, confirming the connectivity and substitution pattern of this compound.

Part 3: Single-Crystal X-ray Diffraction – The Definitive Proof

Causality of Choice: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. By mapping the electron density of a crystalline sample, this technique provides a three-dimensional model of the molecule, confirming not only the connectivity but also providing precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Presentation: Key Crystallographic Parameters (Hypothetical)

| Parameter | Value |

| Formula | C₈H₄BrClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.12 |

| b (Å) | 10.55 |

| c (Å) | 11.21 |

| β (°) | 98.5 |

| Volume (ų) | 950.4 |

| R-factor | 0.035 |

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic and self-validating application of three core analytical methods. High-resolution mass spectrometry confirms the elemental composition and the presence of the key halogen atoms. A comprehensive suite of NMR experiments maps the intricate connectivity of the atoms, allowing for a complete assignment of the molecular skeleton. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure. This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides a trustworthy and authoritative structural assignment, which is paramount for any further development of this compound in research and industry.

References

-

Gotor, V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(9), 2583. Retrieved from [Link]

-

Chemguide (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

LibreTexts Chemistry (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(16), 2570-2571. Retrieved from [Link]

Sources

Spectroscopic Profile of 8-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, the 1,6-naphthyridine ring system is a "privileged scaffold," valued for its ability to present functional groups in a defined three-dimensional arrangement, facilitating precise interactions with biological targets. The targeted introduction of halogen atoms, such as bromine and chlorine, provides medicinal chemists with powerful tools to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 8-Bromo-5-chloro-1,6-naphthyridine is a key exemplar of this design strategy, serving as a versatile building block in the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and predictive modeling to present an anticipated spectroscopic profile. This approach not only provides a valuable reference for researchers working with this compound but also illustrates the workflow for characterizing novel chemical entities in a drug discovery setting. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC numbering convention, is presented below.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [] |

| Molecular Weight | 243.49 g/mol | [] |

| CAS Number | 909649-12-3 | [] |

| Predicted XLogP3 | 2.08 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus with a non-zero spin, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) would exhibit signals for the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~ 4.5 |

| H-4 | 8.2 - 8.4 | d | ~ 4.5 |

| H-3 | 7.6 - 7.8 | t | ~ 4.5 |

| H-7 | 8.6 - 8.8 | s | - |

Interpretation and Rationale:

-

Deshielding Effects: The protons on the naphthyridine core are in an electron-deficient (deshielded) environment due to the electronegativity of the two nitrogen atoms. This results in their resonance at a high chemical shift (downfield) region of the spectrum.

-

H-2 and H-4: These protons are ortho to a nitrogen atom, leading to significant deshielding. Their expected chemical shifts are therefore the highest. They will appear as doublets due to coupling with H-3.

-

H-3: This proton is coupled to both H-2 and H-4, and it is expected to appear as a triplet.

-

H-7: This proton is on the pyridine ring bearing the bromine atom. As it has no adjacent protons, it is expected to appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30 or similar.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 3-4 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the naphthyridine ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-4a | 145 - 150 |

| C-5 | 155 - 160 |

| C-7 | 120 - 125 |

| C-8 | 115 - 120 |

| C-8a | 148 - 153 |

Interpretation and Rationale:

-

Carbons adjacent to nitrogen atoms (C-2, C-5, C-8a) are significantly deshielded and appear at higher chemical shifts.

-

The carbon bearing the chlorine atom (C-5) is expected to be one of the most downfield signals due to the strong electron-withdrawing effect of chlorine.

-

The carbon bearing the bromine atom (C-8) will also be deshielded, but the effect of bromine is generally less pronounced than that of chlorine in ¹³C NMR.

-

Quaternary carbons (C-4a, C-8a) will typically show lower intensity signals compared to the protonated carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: 0-180 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The most critical information from the mass spectrum is the molecular ion peak. Due to the presence of bromine and chlorine, the molecular ion will appear as a characteristic cluster of peaks.

-

The isotopic abundance of bromine is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br.

-

The isotopic abundance of chlorine is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl.

-

This will result in a pattern of four peaks for the molecular ion:

| Ion | m/z | Relative Intensity |

| [M]⁺ (C₈H₄⁷⁹Br³⁵Cl₂N₂) | 242 | ~77% |

| [M+2]⁺ (C₈H₄⁸¹Br³⁵Cl₂N₂ or C₈H₄⁷⁹Br³⁷Cl₂N₂) | 244 | 100% (Base Peak) |

| [M+4]⁺ (C₈H₄⁸¹Br³⁷Cl₂N₂) | 246 | ~32% |

-

Fragmentation: In EI-MS, the molecular ion can fragment into smaller, charged species. Likely fragmentation pathways for this compound include:

-

Loss of a halogen atom: [M-Br]⁺ and [M-Cl]⁺.

-

Loss of HCN from the pyridine rings.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI for high-resolution mass spectrometry).

-

Acquisition Parameters (for ESI-QTOF):

-

Ionization mode: Positive ion mode.

-

Capillary voltage: 3-4 kV.

-

Sampling cone voltage: 20-40 V.

-

Source temperature: 100-120 °C.

-

Desolvation temperature: 250-350 °C.

-

Mass range: 50-500 m/z.

-

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. For high-resolution data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Strong, multiple bands |

| 1300 - 1000 | C-N stretch | Medium |

| 850 - 750 | C-H out-of-plane bend | Strong |

| 750 - 650 | C-Cl stretch | Strong |

| 650 - 550 | C-Br stretch | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds, these are typically π → π* transitions.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of aza-aromatic systems.[3]

-

λ_max: Expected to be in the range of 250-350 nm. The exact positions and intensities of the absorption maxima will be sensitive to the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan range: 200-400 nm.

-

Scan speed: Medium.

-

Blank: Use the same solvent as used for the sample.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining theoretical principles with established experimental protocols, we have outlined the expected NMR, MS, IR, and UV-Vis data for this important synthetic building block. For researchers in drug discovery and development, this guide serves as a robust framework for the characterization of this and other novel heterocyclic compounds, emphasizing the synergy between predictive methods and empirical data acquisition. The accurate structural confirmation provided by these spectroscopic techniques is a critical and non-negotiable step in the advancement of new chemical entities from the laboratory to potential clinical applications.

References

-

PubChemLite. (n.d.). This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-5-chloro-1,6-naphthyridine

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of progress. Heterocyclic compounds, particularly those containing the naphthyridine scaffold, are of significant interest due to their diverse biological activities.[1][2] The subject of this guide, 8-Bromo-5-chloro-1,6-naphthyridine (CAS No. 909649-12-3), is a disubstituted naphthyridine that serves as a valuable building block in synthetic chemistry.[3][][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for determining the structure of organic molecules in solution.[6][7][8] It provides detailed information about the atomic framework, connectivity, and chemical environment within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical prediction with practical, field-proven experimental protocols and data analysis workflows. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's spectroscopic signature.

Part 1: Molecular Structure and Spectroscopic Prediction

A thorough analysis of a molecule's ¹H NMR spectrum begins with a predictive assessment based on its structure. This anticipatory step is crucial for efficient and accurate interpretation of experimental data.[9]

Chemical Structure and Proton Environments

The structure of this compound contains four distinct aromatic protons. For clarity, we will use the standard IUPAC numbering for the naphthyridine ring system.

The four protons (H-2, H-3, H-4, H-7) reside in unique chemical environments, influenced by several key factors:

-

Electronegativity and Inductive Effects: The two nitrogen atoms in the rings are highly electronegative and withdraw electron density, deshielding nearby protons and shifting their signals downfield (to higher ppm values).[10][11] Similarly, the electron-withdrawing inductive effects of the chlorine and bromine substituents further deshield adjacent protons.[12][13]

-

Magnetic Anisotropy: The delocalized π-electrons of the aromatic rings generate their own magnetic field. Protons located on the exterior of the ring system, like those here, experience a deshielding effect that shifts their resonance downfield.[10][12]

-

Spin-Spin Coupling: Protons on adjacent carbon atoms ("vicinal" protons) will split each other's signals, providing direct evidence of connectivity. The magnitude of this splitting, the coupling constant (J), is characteristic of the number of bonds separating the protons.

Predicted ¹H NMR Spectral Parameters

By synthesizing the above principles with reference data from the parent 1,6-naphthyridine molecule[14] and known substituent effects, we can predict the spectral parameters for each proton. The presence of the C-5 chloro and C-8 bromo substituents will cause a general downfield shift for all protons compared to the unsubstituted parent compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-7 | 9.3 – 9.5 | Singlet (s) | N/A | Adjacent to N-6 and deshielded by the C-8 bromine. No adjacent protons to couple with. |

| H-2 | 9.1 – 9.3 | Doublet (d) | ³J(H2-H3) ≈ 4.0 – 5.0 | Adjacent to N-1, resulting in significant deshielding. Coupled only to H-3. |

| H-4 | 8.3 – 8.5 | Doublet (d) | ³J(H4-H3) ≈ 8.0 – 9.0 | Deshielded by the C-5 chlorine atom. Coupled only to H-3. |

| H-3 | 7.6 – 7.8 | Doublet of Doublets (dd) | ³J(H3-H4) ≈ 8.0 – 9.0; ³J(H3-H2) ≈ 4.0 – 5.0 | Coupled to both H-2 and H-4. Experiences less deshielding than the other protons. |

Part 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducible results.

Sample Preparation

-

Analyte Quantity: Weigh approximately 5-10 mg of this compound.[15][16] Using a sufficient quantity ensures a good signal-to-noise ratio without excessive acquisition time.

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming solvent signals and to provide a lock signal for the spectrometer.[17][18][19]

-

Dissolution and Transfer:

-

Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[22]

-

Ensure complete dissolution. Gentle vortexing or warming may be applied if necessary.

-

Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, dry, high-quality 5 mm NMR tube to remove any particulate matter. Solids can severely degrade spectral quality.[22]

-

-

Internal Standard: For precise chemical shift calibration, an internal standard is used. Most commercially available CDCl₃ contains 0.03-0.05% v/v Tetramethylsilane (TMS), which serves as the reference signal at 0.00 ppm.[15][23] If using a solvent without TMS, the residual proton signal of the solvent can be used as a secondary reference.

Instrumental Workflow & Parameters

The following workflow is typical for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

Caption: Experimental workflow for NMR analysis.

Table 2: Recommended Spectrometer Parameters (400 MHz)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |

| Number of Scans (NS) | 16 - 64 | Increased scans improve signal-to-noise. Adjust based on sample concentration. |

| Relaxation Delay (D1) | 1.0 - 2.0 s | Allows for sufficient relaxation of protons between scans, ensuring accurate integration. |

| Acquisition Time (AQ) | ~3 - 4 s | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | ~16 ppm | Ensures all aromatic proton signals are captured. |

Part 3: Data Processing and Structural Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to yield an interpretable spectrum.[24][25]

Post-Acquisition Processing

-

Fourier Transformation (FT): This mathematical operation converts the time-domain FID signal into the familiar frequency-domain spectrum.[25][26]

-

Phase Correction: The transformed spectrum must be manually or automatically phased to ensure all peaks are purely absorptive and point in the same direction.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline, which is crucial for accurate peak integration.[27]

-

Referencing: The chemical shift (x-axis) is calibrated by setting the TMS peak to 0.00 ppm.

Spectral Analysis and Peak Assignment

Interpreting the processed spectrum involves assigning each signal to a specific proton in the molecule based on the predicted parameters.[6]

-

Chemical Shift: The downfield region (7.5-9.5 ppm) should contain four distinct signals. The most downfield signal is likely H-7 or H-2, due to their proximity to nitrogen and a halogen.

-

Integration: Each of the four signals should integrate to a value of 1, corresponding to a single proton.

-

Multiplicity and Coupling Constants: This is the most powerful tool for confirming connectivity.

-

Identify the singlet; this must be H-7 .

-

Locate the two doublets and one doublet of doublets.

-

The key is the doublet of doublets, which must be H-3 . Measure its two distinct coupling constants.

-

One of the doublets will have a J value that perfectly matches one of the J values from the H-3 signal. This doublet corresponds to the proton coupled to H-3. By comparing the chemical shift and the magnitude of the J value (larger J for H-4, smaller for H-2), you can definitively assign H-2 and H-4 .

-

Caption: Spin-spin coupling network in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a distinct spectroscopic fingerprint characterized by four signals in the aromatic region: a singlet, two doublets, and a doublet of doublets. A systematic approach combining theoretical prediction with rigorous experimental and data processing protocols enables the unambiguous assignment of each signal. This comprehensive structural validation is an indispensable step in any research or development pipeline that utilizes this versatile heterocyclic building block, ensuring the scientific integrity of subsequent applications. The combination of one-dimensional and two-dimensional NMR experiments can provide even greater confidence in structural assignments for complex molecules.[7][9][28]

References

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. [Link]

-

NMR data handling and (pre-)processing . The MetaRbolomics book. [Link]

-

Avance Beginners Guide - Solvent Selection . Bruker. [Link]

-

NMR Data Processing . ScienceDirect. [Link]

-

Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra . Journal of Chemical Education. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . ResearchGate. [Link]

-

CAS: 909649-12-3 Name: this compound . Aribo Biotechnology. [Link]

-

How Do You Process NMR Data? . YouTube. [Link]

-

Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine . National Institutes of Health (NIH). [Link]

-

This compound . AOBCHEM. [Link]

-

Spectral Characteristics of 2,7-Naphthyridines . MDPI. [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives . Springer. [Link]

-

Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines . PubMed. [Link]

-

A framework for automated structure elucidation from routine NMR spectra . Royal Society of Chemistry. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . ANUCHEM. [Link]

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine . PubMed. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties . Royal Society of Chemistry. [Link]

-

How to Get a Good 1H NMR Spectrum . University of Rochester. [Link]

-

NMR Sample Preparation Guide . Scribd. [Link]

-

How to select NMR solvent . [Link]

-

Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems . ResearchGate. [Link]

-

FT-NMR Sample Preparation Guide . MIT OpenCourseWare. [Link]

-

NMR Sample Preparation . Iowa State University. [Link]

-

5.3: Factors That Influence NMR Chemical Shift . Chemistry LibreTexts. [Link]

-

Synthesis of Novel Benzo[b][3][24]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors . MDPI. [Link]

-

Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex . Royal Society of Chemistry. [Link]

-

Factors Affecting Chemical Shift . YouTube. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties . RSC Publishing. [Link]

-

Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons . J-STAGE. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues . RSC Publishing. [Link]

-